4-bromo-N-hexylbenzamide
Description
4-Bromo-N-hexylbenzamide is a benzamide derivative featuring a bromine atom at the para position of the benzene ring and a hexyl alkyl chain attached to the amide nitrogen. This compound is structurally analogous to other halogenated benzamides, which are widely studied for their applications in medicinal chemistry, material science, and crystallography. These analogs share common synthetic routes, crystallographic features, and reactivity patterns, enabling meaningful comparisons.
Properties
Molecular Formula |
C13H18BrNO |
|---|---|
Molecular Weight |
284.19 g/mol |
IUPAC Name |
4-bromo-N-hexylbenzamide |
InChI |
InChI=1S/C13H18BrNO/c1-2-3-4-5-10-15-13(16)11-6-8-12(14)9-7-11/h6-9H,2-5,10H2,1H3,(H,15,16) |
InChI Key |
BKBBSLDEYBNFSA-UHFFFAOYSA-N |
SMILES |
CCCCCCNC(=O)C1=CC=C(C=C1)Br |
Canonical SMILES |
CCCCCCNC(=O)C1=CC=C(C=C1)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Crystallographic Comparisons
Bond Geometry and Molecular Conformation
- 4-Bromo-N-(2-nitrophenyl)benzamide (C₁₃H₁₀BrN₂O₃): The asymmetric unit contains two molecules (A and B) with a dihedral angle of 84.8° between the benzene and nitro-substituted phenyl rings. The C=O bond length is 1.222 Å, and the C–Br bond is 1.894 Å .
- 4-Bromo-N-phenylbenzamide (C₁₃H₁₀BrNO): The benzene and phenyl rings are nearly coplanar, with a dihedral angle of 4.6°. The C=O bond measures 1.224 Å, and the C–Br bond is 1.891 Å .
- 4-Bromo-N-cyclohexyl-2-methoxybenzamide (C₁₄H₁₈BrNO₂): The cyclohexyl group adopts a chair conformation, and the methoxy substituent introduces steric effects, increasing the torsion angle between the benzene and amide groups to 15.3° .
Hydrogen Bonding and Crystal Packing
- 4-Bromo-N-(2-nitrophenyl)benzamide : Intermolecular N–H···O hydrogen bonds form centrosymmetric dimers, stabilizing the crystal lattice .
- 4-Bromo-N-(4-oxo-2-phenylchromen-6-yl)benzamide : Extended π-π stacking interactions between aromatic systems contribute to its crystalline stability .
Reaction Conditions and Yields
Comparison : The hexyl chain in 4-bromo-N-hexylbenzamide would likely require longer reaction times or elevated temperatures due to steric hindrance, similar to cyclohexyl derivatives .
Functional Group Compatibility
- Nitro Groups : Electron-withdrawing nitro substituents (e.g., in 4-bromo-N-(2-nitrophenyl)benzamide) reduce amide basicity, affecting reactivity in subsequent functionalization .
- Methoxy Groups : Electron-donating methoxy groups (e.g., in 4-bromo-N-cyclohexyl-2-methoxybenzamide) enhance stability against hydrolysis .
Stability and Reactivity
Thermal and pH Stability
- 4-Bromo-N-(2-nitrophenyl)benzamide : Stable up to 200°C, with decomposition observed in acidic conditions (pH < 3) due to nitro group protonation .
- 4-Bromo-N-cyclohexyl-2-methoxybenzamide : Resists hydrolysis at neutral pH but degrades in basic environments (pH > 10) .
- 4-Bromo-N-butyl-3-methoxybenzamide : Exhibits moderate thermal stability (decomposition at 150°C) and sensitivity to UV light .
Hexyl Chain Impact : The hexyl group may improve thermal stability due to increased van der Waals interactions but could reduce solubility in polar solvents.
Reactivity in Further Functionalization
- Suzuki Coupling : The bromine atom in 4-bromo-N-hexylbenzamide is amenable to cross-coupling reactions, as demonstrated in 4-bromo-N-(4-oxo-2-phenylchromen-6-yl)benzamide .
- Amide Alkylation : The hexyl chain could hinder nucleophilic substitution at the amide nitrogen compared to smaller alkyl groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
